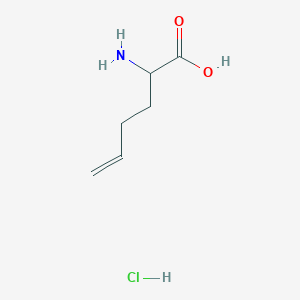

2-Aminohex-5-enoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Aminohex-5-enoic acid hydrochloride is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields. This compound is also known as AHEA and is a versatile molecule that can be synthesized using various methods.

科学的研究の応用

Synthesis of Labelled Compounds

A novel method for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids, including 14 C-labelled compounds, has been developed. This approach, based on the synthesis of 3-methyl-3-amino-butanol, facilitates the synthesis of labeled analogues for research purposes (Jessen, Selvig, & Valsborg, 2001).

Enantioselective Synthesis

Research has demonstrated a concise enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, a process crucial for the development of pharmaceuticals such as Pregabalin. The asymmetric hydrogenation of 3-cyano-5-methylhex-3-enoic acid salt is a key step in this synthesis, highlighting the importance of stereochemistry in drug design and synthesis (Burk et al., 2003).

Anti-bacterial Activity

Fatty acid hydrazides have been utilized to synthesize biologically active compounds with good antimicrobial activity against various bacteria. This research showcases the potential of derivatives of 2-Aminohex-5-enoic acid in developing new antimicrobial agents, which is critical in the fight against antibiotic-resistant bacteria (Banday, Mattoo, & Rauf, 2010).

Drug Mechanism and Inhibition Studies

Vigabatrin, a derivative of 4-aminohex-5-enoic acid, is an antiepilepsy drug known for its mechanism-based inactivation of the enzyme γ-aminobutyric acid aminotransferase (GABA-AT). Studies on analogs of vigabatrin provide insights into the enzyme inhibition mechanisms, contributing to the development of more effective treatments for epilepsy (Wang & Silverman, 2004).

作用機序

Target of Action

The primary target of 2-Aminohex-5-enoic acid, also known as γ-Vinyl GABA, is the enzyme γ-aminobutyric acid transaminase (GABA-T) . GABA-T is a pyridoxal phosphate (PLP) dependent enzyme that catalyzes the degradation of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the mammalian central nervous system .

Mode of Action

2-Aminohex-5-enoic acid acts as an inhibitor of GABA-T . It competes with GABA for the active site of the enzyme, thereby reducing the rate of GABA degradation . This leads to an increase in the concentration of GABA in the brain, enhancing its inhibitory effect on neuronal activity .

Biochemical Pathways

The action of 2-Aminohex-5-enoic acid primarily affects the GABA shunt, a series of biochemical reactions involving GABA. The GABA shunt plays a crucial role in the regulation of the levels of GABA in the brain . By inhibiting GABA-T, 2-Aminohex-5-enoic acid disrupts the normal functioning of the GABA shunt, leading to an increase in GABA levels .

Pharmacokinetics

It is known that the compound is slightly soluble in methanol and water when heated This suggests that it may have reasonable bioavailability

Result of Action

The inhibition of GABA-T by 2-Aminohex-5-enoic acid results in an increase in the concentration of GABA in the brain . This leads to enhanced inhibitory neurotransmission, which can have various effects depending on the specific neural circuits involved. The increased GABA levels could potentially be used to treat conditions associated with reduced GABAergic activity, such as epilepsy and certain mood disorders .

Action Environment

The action of 2-Aminohex-5-enoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its interaction with GABA-T . Additionally, the temperature can affect the solubility of the compound, which may impact its bioavailability

特性

IUPAC Name |

2-aminohex-5-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-3-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFJKOCOUXSEBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-[2-[4-(Trifluoromethyl)phenyl]acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2476292.png)

![(Z)-2-Cyano-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]-3-phenylprop-2-enamide](/img/structure/B2476300.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2476302.png)

![N-[4-[2-(benzenesulfonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2476304.png)

![5-chloro-N-(4-chlorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2476305.png)

![2-(ethylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2476311.png)